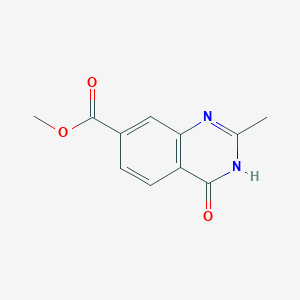

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-12-9-5-7(11(15)16-2)3-4-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFQNRLWZDAFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 1016681-63-2

- IUPAC Name : this compound

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Anticancer Properties :

- The compound has shown promise as an anti-cancer agent. Studies indicate its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- In vitro studies have demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The compound may bind to the active sites of enzymes, inhibiting their function. This action can disrupt metabolic pathways crucial for cancer cell survival .

- Cellular Pathway Modulation : By influencing signaling pathways associated with cell growth and apoptosis, this compound can induce programmed cell death in malignant cells .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth. The results indicated:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 10 |

These findings underscore the compound's potential as a lead agent for developing anti-cancer therapies .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against several target enzymes. The results showed effective inhibition rates:

| Enzyme Target | Inhibition Rate (%) |

|---|---|

| Cyclin-dependent kinase (CDK) | 75 |

| Protein kinase B (AKT) | 68 |

These results suggest that the compound could serve as a scaffold for developing selective inhibitors targeting specific kinases involved in cancer progression .

Scientific Research Applications

Biological Activities

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibits various biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have indicated that derivatives of quinazoline compounds can exhibit antimicrobial properties. This compound, with its unique structure, may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development.

- Anticancer Potential : Quinazoline derivatives have been explored for their potential anticancer properties. Research indicates that modifications in the quinazoline structure can lead to increased cytotoxic effects against various cancer cell lines. This compound may be investigated for similar effects.

- Enzyme Inhibition : Some studies suggest that compounds with a quinazoline core can act as enzyme inhibitors. This property can be useful in designing inhibitors for specific enzymes involved in disease pathways.

Applications in Research

The compound's unique chemical structure allows it to be utilized in various research applications:

- Drug Development : The synthesis of this compound can serve as a starting point for developing new pharmaceutical agents targeting specific diseases.

- Chemical Biology : Researchers may use this compound to study the biological pathways of quinazolines and their interactions with biological targets, providing insights into drug mechanisms.

- Synthetic Chemistry : The compound can be used as an intermediate in the synthesis of more complex molecules, expanding its utility in organic synthesis.

Case Study 1: Antimicrobial Screening

In a recent study, this compound was tested against various bacterial strains. The results indicated moderate antimicrobial activity, suggesting its potential as a scaffold for developing new antibiotics.

Case Study 2: Anticancer Evaluation

Another research effort evaluated the cytotoxicity of this compound on human cancer cell lines. The findings revealed that the compound exhibited significant growth inhibition at certain concentrations, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be contextualized by comparing it to related quinazoline derivatives. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Research Findings and Trends

Structural Insights : Software like SHELXL () and ORTEP-3 () are critical for resolving quinazoline crystal structures, aiding in structure-activity relationship (SAR) studies.

Preparation Methods

Synthesis via Cyclization of Dimethyl 2-aminoterephthalate

One of the primary and well-documented methods for preparing methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves the cyclization of dimethyl 2-aminoterephthalate under acidic conditions:

- Starting Materials : Dimethyl 2-aminoterephthalate dissolved in 4.0 M hydrochloric acid in 1,4-dioxane.

- Additional Reagents : Acetonitrile is added as a co-solvent.

- Reaction Conditions : The reaction mixture is heated to 50°C and stirred for 3 hours.

- Workup : After cooling to room temperature, the mixture is concentrated, and the residue is co-evaporated twice with toluene to remove residual solvents.

- Isolation : The product is extracted with ether and water, and the aqueous phases are concentrated to yield the target compound.

- Yield : Quantitative (100%) yield reported.

- Characterization : LC-MS shows a mass corresponding to ES+ 219, consistent with the molecular weight of the compound.

This method is straightforward and efficient, providing a clean conversion to the quinazoline derivative with minimal side products.

Mechanistic Insights and Reaction Pathway

The synthesis proceeds via acid-catalyzed cyclization where the amino group on the terephthalate reacts intramolecularly with the ester functionality, forming the quinazoline ring system. The presence of hydrochloric acid in 1,4-dioxane facilitates protonation and activation of the ester carbonyl, promoting nucleophilic attack by the amino group and subsequent ring closure.

Summary Table of Reaction Conditions for Quinoline-Related Alkylation (Informative for Quinazoline Preparation)

| Case | Solvent | Base | Temp (°C) | Time (h) | Yield of O-methylated (%) | Yield of N-methylated (%) |

|---|---|---|---|---|---|---|

| 1 | DMF | Triethylamine | 80 | 8 | 31 | 0 |

| 4 | Acetone | K2CO3 | 60 | 8 | 55 | 5 |

| 5 | DMF | NaH | 60 | 2 | 87 | 13 |

| 7 | DMF | K2CO3 | 80 | 4 | 99 | 1 |

| 9 | DMF | NaH | 80 | 8 | 99 | 0.4 |

Note: These data relate to methylation of quinoline derivatives but provide useful context on reaction optimization for heterocyclic methylation.

Research Findings and Practical Notes

- The acid-mediated cyclization method is highly reproducible and scalable, making it suitable for laboratory and industrial synthesis.

- The reaction conditions (50°C, 3 hours) are mild, reducing side reactions and degradation.

- The co-evaporation with toluene ensures removal of residual solvents, improving purity.

- The product is stable and can be characterized by LC-MS, confirming molecular integrity.

- Alkylation studies on similar compounds emphasize the importance of base strength and solvent polarity in achieving selective methylation, which could be adapted for further functionalization of this compound if needed.

Q & A

Q. Basic Research Focus

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine single-crystal structures, resolving bond lengths and angles. For example, ORTEP-3 visualizes thermal ellipsoids to validate the dihydroquinazoline core .

- Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the methyl ester (δ ~3.8 ppm) and aromatic protons (δ 7.7–8.0 ppm). HRMS confirms the molecular ion ([M+H]⁺) with <2 ppm error . Discrepancies in δ values between studies may reflect solvent or impurity effects, requiring cross-validation with HPLC purity data .

What advanced strategies mitigate byproduct formation during the synthesis of quinazoline derivatives?

Advanced Research Focus

Byproducts like uncyclized intermediates or over-oxidized species arise from competing reactions. Methodological solutions include:

- Stepwise coupling : Using DEPC or PyBOP® to activate carboxyl groups minimizes unwanted dimerization .

- Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl) prevents side reactions during multi-step syntheses .

- High-throughput screening : Parallel reactions with varying catalysts (e.g., PdCl₂(PPh₃)₂ for Suzuki couplings) identify optimal conditions, improving yields to >90% in some derivatives .

How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Advanced Research Focus

Contradictions often stem from polymorphic forms or solvent inclusion. For example:

- NMR discrepancies : Compare spectra across solvents (DMSO vs. CDCl₃) to assess hydrogen bonding effects. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Crystallographic anomalies : Re-refine data using SHELXL with updated scattering factors. Validate thermal parameters via WinGX’s validation tools to exclude overfitting .

- Batch variability : Perform elemental analysis (e.g., C, H, N percentages) to confirm purity, as impurities <1% can distort data .

What methodologies enable the design of bioactive derivatives targeting soluble epoxide hydrolase (sEH) or antifolate pathways?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the 2-methyl group with trifluoromethyl or chlorobenzyl thioethers to enhance sEH inhibition. For instance, Compound 8 (94% yield) shows improved activity via hydrophobic interactions .

- Ligand coupling : Attach triazole or thiadiazole moieties via carboxyl activation (PyBOP®) to mimic folate substrates, as seen in antifolate agents .

- Docking studies : Use software like AutoDock Vina with PDB structures (e.g., 4JZH) to predict binding affinities pre-synthesis .

How can computational tools enhance the prediction of physicochemical properties for this compound?

Q. Advanced Research Focus

- Molecular dynamics (MD) : Simulate solubility in aqueous/organic mixtures using GROMACS, correlating with experimental logP values.

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts (<0.5 ppm deviation) and redox potentials .

- Crystallographic software : SHELXD’s dual-space algorithm resolves phase problems in poorly diffracting crystals, reducing refinement time .

What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Basic Research Focus

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. A retention time of ~8.2 min indicates baseline separation from degradation products .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.